4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of the hydrazide with a nitrile oxide intermediate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxadiazole derivatives, amine derivatives, and substituted phenyl compounds, each with distinct chemical and physical properties.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to various biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
- 4-[4-(1-pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine
- 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine
Uniqueness
4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine stands out due to its unique combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties such as high stability, reactivity, and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6F3N3O |
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Molecular Weight |
229.16 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-8(13)15-16-14-7/h1-4H,(H2,13,15) |
InChI Key |
CXKKAAHCTIAISL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NON=C2N |
Origin of Product |
United States |
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